molecular formula C9H15ClN2O4 B2873480 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid CAS No. 1000353-37-6

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid

Cat. No.: B2873480
CAS No.: 1000353-37-6
M. Wt: 250.68
InChI Key: SUKWMJWLJQMDED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine precursors with tert-butyl and hydroxyl substituents under controlled conditions. One common method involves the use of tert-butylamine and diethyl oxalate as starting materials, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium bicarbonate or palladium on carbon (Pd/C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 6-tert-butyl-2-oxo-pyrimidine-4-carboxylic acid, while reduction of the carboxylic acid group can produce 6-tert-butyl-2-hydroxy-pyrimidine-4-methanol .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and binding interactions compared to similar compounds with smaller alkyl groups . This uniqueness makes it a valuable compound for specific applications in research and industry .

Biological Activity

6-Tert-butyl-2-hydroxy-pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure due to the presence of a tert-butyl group and hydroxyl functionalities, which may influence its interactions with biological targets. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of pyrimidine precursors with tert-butyl and hydroxyl substituents. Common methods include:

  • Reagents : Tert-butylamine and diethyl oxalate.
  • Conditions : Controlled cyclization followed by functional group modifications.

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for further chemical transformations .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, enhancing binding affinity through hydrophobic interactions provided by the tert-butyl group .

Molecular Targets

Research indicates that this compound may target:

  • Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptors : Possible interactions with cellular receptors that modulate signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (μM) Comments
MDA-MB-231 (Breast)0.126Significant inhibition observed .
A549 (Lung)0.15Exhibited selective toxicity towards cancer cells .

These results suggest that this compound could serve as a lead in the development of new anticancer agents.

Enzyme Inhibition Studies

The compound's structural features allow it to act as an enzyme inhibitor. It has been evaluated for its ability to inhibit key enzymes involved in nucleotide biosynthesis:

Enzyme Target Inhibition Type IC50 (nM)
GARFTaseCompetitive29
CDK6Allosteric290

These findings indicate its potential role in regulating cell cycle progression and tumor growth .

Case Studies

  • Study on MDA-MB-231 Cells :
    • Researchers evaluated the effects of this compound on MDA-MB-231 cells, a triple-negative breast cancer line. The compound exhibited an IC50 value of 0.126 μM, indicating potent inhibitory activity compared to controls .
  • In Vivo Efficacy :
    • In animal models, administration of this compound significantly reduced tumor size in xenograft models, suggesting its efficacy in vivo and supporting further clinical investigation .

Properties

IUPAC Name

6-tert-butyl-2-oxo-1H-pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)6-4-5(7(12)13)10-8(14)11-6/h4H,1-3H3,(H,12,13)(H,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBOARHIJSWQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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